Product packaging for Benzoic acid-carboxy-14C(Cat. No.:CAS No. 1589-66-8)

Benzoic acid-carboxy-14C

Cat. No.: B074387
CAS No.: 1589-66-8
M. Wt: 124.11 g/mol
InChI Key: WPYMKLBDIGXBTP-WGGUOBTBSA-N
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Description

Rationale for Carbon-14 (B1195169) Labeling in Chemical and Biological Investigations

Carbon-14 (¹⁴C) is a favored radioactive isotope for labeling molecules in scientific research for several key reasons. moravek.com Its long half-life of approximately 5,700 years makes it ideal for studies of varying lengths, as it does not significantly decay during the course of an experiment. moravek.comopenmedscience.com This stability allows for reliable and consistent measurements. Furthermore, carbon is a fundamental component of all organic molecules, and replacing a standard carbon-12 atom with a carbon-14 atom does not alter the chemical structure or properties of the molecule. moravek.comwikipedia.org This means that the labeled compound behaves identically to its non-radioactive counterpart in biological and chemical processes.

The use of carbon-14 as a tracer is a well-established technique that has revolutionized our understanding of countless biochemical reactions. llnl.gov It allows scientists to follow the journey of a specific compound through complex systems, such as the human body or the environment. openmedscience.commoravek.com This is particularly valuable in pharmaceutical development, where ¹⁴C-labeled drugs are used to study their absorption, distribution, metabolism, and excretion (ADME) profiles. openmedscience.commoravek.com The low-energy beta particles emitted by carbon-14 are readily detectable, enabling sensitive and quantitative analysis of the labeled substance and its metabolites. moravek.comalmacgroup.com

Historical Context of [carboxy-14C]Benzoic Acid in Scientific Inquiry

The discovery of carbon-14 on February 27, 1940, by Martin Kamen and Sam Ruben at the University of California Radiation Laboratory, paved the way for its use as a tracer in scientific research. wikipedia.org Willard Libby and his colleagues later developed the radiocarbon dating method in 1949, further highlighting the utility of this isotope. wikipedia.orguchicago.edu

The application of radiolabeling with carbon-14 quickly expanded into various fields, including biochemistry and medicine. The ability to label specific positions within a molecule, such as the carboxyl group in benzoic acid, provided a powerful tool for metabolic studies. For instance, early research utilized [carboxy-¹⁴C]benzoic acid to investigate its metabolic fate in different species. Studies in rats showed that the primary route of excretion was as hippuric acid in the urine. nih.gov Further investigations have explored the metabolism of [¹⁴C]benzoic acid in various organisms and under different physiological conditions, contributing to our understanding of xenobiotic metabolism. nih.govepa.gov The synthesis of related radiolabeled compounds, such as 2,5-dihydroxy[carboxy-¹⁴C]benzoic acid (a derivative of gentisic acid), has also been described, further expanding the toolkit for researchers. nebraska.edu

Research AreaApplication of Benzoic Acid-[carboxy-14C]Key Findings
Metabolic Studies Investigation of the metabolic fate of benzoic acid in rats. nih.govPrimarily excreted as hippuric acid. nih.gov
Ecotoxicology Studying the environmental fate and biodegradability in aquatic ecosystems. semanticscholar.orgProvided insights into bioaccumulation and degradation pathways. semanticscholar.org
Pharmacokinetics Examining the percutaneous absorption through skin. researchgate.netDemonstrated alterations in skin barrier function after chemical exposure. researchgate.net
Plant Biology Tracing the biosynthesis of phenolic acids in plants. dtic.milShowed the conversion of hydroxycinnamic acids to hydroxybenzoic acids. dtic.mil
Protein Binding Studying the relationship between lipophilicity and plasma protein binding of organic acids. nih.govRevealed interspecies differences in protein binding. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O2 B074387 Benzoic acid-carboxy-14C CAS No. 1589-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i7+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYMKLBDIGXBTP-WGGUOBTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[14C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Radiochemical Synthesis and Purity Assessment of Benzoic Acid Carboxy 14c

Synthetic Methodologies for Carboxyl-Position Specific ¹⁴C-Labeling

The introduction of a ¹⁴C label at a specific position within a molecule requires carefully designed synthetic strategies. For benzoic acid-[carboxy-¹⁴C], the primary goal is to incorporate the ¹⁴C atom into the carboxyl group.

Grignard Reaction-Based Synthesis utilizing [¹⁴C]Carbon Dioxide Precursors

A prevalent and effective method for the specific synthesis of benzoic acid-[carboxy-¹⁴C] involves the use of a Grignard reagent and a [¹⁴C]carbon dioxide precursor. ucalgary.cagmu.edu This classic organometallic reaction provides a direct pathway to introduce the radiolabel at the desired carboxyl position.

The synthesis begins with the preparation of a Grignard reagent, typically phenylmagnesium bromide, by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent. ucalgary.caucalgary.ca It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards water. gmu.edugmu.edu

The core of the labeling step is the reaction of the freshly prepared phenylmagnesium bromide with [¹⁴C]carbon dioxide, which is often generated from a precursor like barium [¹⁴C]carbonate. acs.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of [¹⁴C]carbon dioxide, forming a magnesium carboxylate salt intermediate. ucalgary.caucalgary.ca Subsequent acidification of this intermediate with a dilute acid, such as hydrochloric acid, protonates the carboxylate to yield the final product, benzoic acid-[carboxy-¹⁴C]. gmu.edugmu.edu

StepReactantsProductKey Considerations
1Bromobenzene, MagnesiumPhenylmagnesium bromideAnhydrous conditions are essential. gmu.edugmu.edu
2Phenylmagnesium bromide, [¹⁴C]Carbon Dioxide[¹⁴C]Benzoate salt[¹⁴C]CO₂ is the source of the radiolabel. ucalgary.caucalgary.ca
3[¹⁴C]Benzoate salt, AcidBenzoic acid-[carboxy-¹⁴C]Acidification protonates the carboxylate. gmu.edugmu.edu

General Principles of Isotope Incorporation for Target Molecules

The incorporation of isotopes like ¹⁴C into target molecules is a fundamental technique in various scientific disciplines. creative-proteomics.com The choice of labeling strategy depends on several factors, including the desired position of the label, the stability of the isotope within the molecule, and the complexity of the target compound. almacgroup.com

Isotope labeling can be achieved through chemical synthesis or biosynthetic methods. creative-proteomics.com Chemical synthesis, as exemplified by the Grignard reaction for benzoic acid-[carboxy-¹⁴C], offers precise control over the label's position. ucalgary.cagmu.edu This specificity is crucial for mechanistic studies where tracking a particular atom's fate is necessary.

The principle of isotope labeling relies on the fact that the labeled compound is chemically identical to its unlabeled counterpart, allowing it to participate in reactions and biological processes in the same manner. creative-proteomics.comalmacgroup.com The presence of the radioisotope, however, provides a detectable signal for tracing and quantification. The long half-life of ¹⁴C (approximately 5,730 years) makes it particularly suitable for long-term studies. openmedscience.comimist.ma

Characterization and Assurance of Radiochemical Purity

Ensuring the radiochemical purity of a labeled compound is paramount for the validity of any study in which it is used. moravek.comcriver.com Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form.

Analytical Techniques for Purity Determination (e.g., Radio-HPLC, Radio-TLC, NMR, Mass Spectrometry)

A combination of chromatographic and spectroscopic techniques is employed to determine the radiochemical purity of benzoic acid-[carboxy-¹⁴C]. nih.govnebiogroup.com

Radio-High-Performance Liquid Chromatography (Radio-HPLC): This is a powerful technique for separating the radiolabeled compound from any radioactive impurities. nebiogroup.comberthold.comberthold.com The sample is passed through an HPLC column, and the eluent is monitored by both a conventional detector (e.g., UV) and a radioactivity detector. austinpublishinggroup.com This allows for the quantification of the radioactivity associated with the peak corresponding to benzoic acid. nebiogroup.com Mixed-mode chromatography can be particularly useful for retaining and separating polar compounds like metformin, a principle that can be applied to other challenging separations. nih.gov

Radio-Thin-Layer Chromatography (Radio-TLC): A simpler and faster chromatographic method, radio-TLC, is also widely used for purity assessment. austinpublishinggroup.comnih.gov The sample is spotted on a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is then analyzed using a radio-TLC scanner or by autoradiography to determine the percentage of radioactivity at the Rf value corresponding to benzoic acid. almacgroup.comeuropa.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a vital tool for confirming the chemical structure of the synthesized compound and can also provide information about the position of the ¹⁴C label, although direct detection of ¹⁴C is not routine. moravek.comsemanticscholar.org Proton and ¹³C NMR spectra of the labeled compound should be identical to those of an authentic, unlabeled standard.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming the incorporation of the ¹⁴C atom. almacgroup.comsioc-journal.cn High-resolution mass spectrometry can be used to determine the exact mass, further verifying the elemental composition. criver.com

Analytical TechniqueInformation Provided
Radio-HPLCSeparation and quantification of radiochemical components. nebiogroup.comberthold.comberthold.com
Radio-TLCRapid assessment of radiochemical purity. austinpublishinggroup.comnih.gov
NMR SpectroscopyStructural confirmation and label position verification. moravek.comsemanticscholar.org
Mass SpectrometryMolecular weight confirmation and isotopic enrichment. almacgroup.comsioc-journal.cn

Radiochemical Stability Considerations

Radiochemical stability refers to the ability of a radiolabeled compound to resist decomposition over time due to the effects of its own radiation (autoradiolysis) and other environmental factors. almacgroup.com The β-particles emitted during the decay of ¹⁴C can induce the formation of reactive species that can lead to the degradation of the compound. almacgroup.com

Several factors influence the radiochemical stability of benzoic acid-[carboxy-¹⁴C], including:

Specific Activity: Higher specific activity (the amount of radioactivity per unit mass) can lead to increased rates of autoradiolysis. almacgroup.com

Storage Conditions: Storage at low temperatures and in the absence of light and oxygen can help to minimize degradation. almacgroup.com

Chemical Structure: The inherent chemical stability of the molecule itself plays a significant role. almacgroup.com

Solvent: The choice of solvent for storage is important, as some solvents can promote decomposition. almacgroup.com

Regular monitoring of the radiochemical purity of stored benzoic acid-[carboxy-¹⁴C] is essential to ensure its integrity before use in experiments. almacgroup.com If significant degradation has occurred, repurification may be necessary to remove radiochemical impurities. criver.com

Environmental Fate and Biodegradation Studies with Benzoic Acid Carboxy 14c

Environmental Transport and Distribution Dynamics

The environmental distribution of benzoic acid is largely dictated by its physicochemical properties. With a pKa of 4.20, it primarily exists in its ionized form in most environmental settings (pH 5-9), which influences its mobility and partitioning. charite.de Its high solubility in water and low volatility mean that it is not expected to be a significant atmospheric pollutant, with wet deposition being a potential but unquantified removal mechanism from the air. charite.dewho.int

Once introduced into terrestrial and aquatic systems, Benzoic acid-[carboxy-14C] exhibits specific transport and distribution patterns. It is expected to be released into surface waters and groundwater from various sources. who.int Modeling studies predict that in equilibrium, non-transfer scenarios (Level I and II), over 93% of benzoic acid partitions to water. However, in a non-equilibrium model (Level III) that allows for intermedia transfer, the distribution shifts significantly, with an estimated 64% partitioning to soil and 35% to water. eaht.org

Adsorption to soil particles is generally low. One study reported Freundlich adsorption constants (K) of 0.23 in sandy till, with no significant adsorption observed in meltwater sand and clayey till. charite.deresearchgate.net Another study found a higher sorption coefficient in a soil with higher clay and organic matter content. researchgate.net Specifically, the sorption coefficient (K) was 1.25 for a soil with 5.2% clay and 3.3% organic matter, compared to 0.714 for a soil with 2.4% clay and 1.5% organic matter. researchgate.net Benzoic acid has also shown negligible adsorption to montmorillonite (B579905) clay. charite.dehuji.ac.il

Table 1: Soil Adsorption and Mobility of Benzoic Acid

ParameterValueSoil Type/ConditionsReference
Log Koc 1.18 - 1.49Estimated charite.de
Freundlich K 0.23Sandy till charite.deresearchgate.net
Freundlich K 0Meltwater sand charite.deresearchgate.net
Freundlich K 0Clayey till charite.deresearchgate.net
Sorption Coefficient (K) 1.25Soil A (5.2% clay, 3.3% organic matter) researchgate.net
Sorption Coefficient (K) 0.714Soil B (2.4% clay, 1.5% organic matter) researchgate.net
Mobility Very HighGeneral assessment charite.de
Mobility Correlation Positive with pHMultiple soils researchgate.neteuropa.eu
Mobility Correlation Negative with Al, Fe contentMultiple soils researchgate.net

Microbial Degradation Pathways of [carboxy-¹⁴C]Benzoic Acid

The primary route for the removal of benzoic acid from the environment is through microbial degradation. who.int Numerous microorganisms have demonstrated the ability to utilize benzoic acid as a carbon and energy source under both aerobic and anaerobic conditions. who.int

Aerobic Biotransformation Mechanisms

Under aerobic conditions, the biodegradation of benzoic acid is a relatively rapid process. The initial and key step in the aerobic breakdown of the benzene (B151609) ring is its hydroxylation to form catechol. nih.govmdpi.com This reaction is catalyzed by a class of enzymes known as dioxygenases. nih.gov Following the formation of catechol, the aromatic ring is cleaved, leading to intermediates that can enter central metabolic pathways. mdpi.com

Table 2: Aerobic Degradation of Benzoic Acid

MicroorganismDegradation RateConditionsKey IntermediateReference
Pseudomonas putida94% in 96 h30°C, pH 7.5- academicjournals.org
Pseudomonas sp. SCB32>97% in 24 h800 mg/L benzoic acid, 30°C, pH 7.0Catechol nih.gov
Mixed microbial culture-AerobicCatechol nih.govmdpi.combrainly.com

Anaerobic Biotransformation Pathways

In the absence of oxygen, the biodegradation of benzoic acid proceeds through distinct anaerobic pathways and is generally slower than aerobic degradation. eaht.org The half-life of benzoic acid in anaerobic environments can range from weeks to months. eaht.org A central and unifying feature of anaerobic benzoic acid degradation is the initial activation of the molecule to its coenzyme A (CoA) thioester, benzoyl-CoA. nih.govoup.comnih.gov This reaction is catalyzed by benzoate-coenzyme A ligase. nih.gov

Following its formation, benzoyl-CoA undergoes reduction of the aromatic ring, a thermodynamically challenging step catalyzed by benzoyl-CoA reductase. pnas.org This leads to the formation of alicyclic intermediates which are further metabolized. nih.govoup.com The specific subsequent steps can vary between different microbial groups. For example, in the phototrophic bacterium Rhodopseudomonas palustris, the pathway proceeds through intermediates like 2-oxocyclohexane carboxylic acid to pimelic acid. oup.compnas.org In denitrifying bacteria like Thauera aromatica, cyclohexanone (B45756) and adipic acid are key intermediates. oup.com

A diverse range of anaerobic bacteria can degrade benzoic acid, including denitrifying bacteria, sulfate-reducing bacteria, and phototrophic bacteria. nih.govoup.comoup.com For instance, denitrifying enrichment cultures have been shown to readily degrade 3- and 4-chlorobenzoate, with benzoate (B1203000) also being utilized. oup.com In sulfate-reducing sediments, the addition of conductive iron oxides like hematite (B75146) and magnetite has been shown to enhance the rate of sulfate-dependent benzoate degradation by up to 91.5%. nih.gov In denitrifying estuarine sediments, approximately 80% of exogenous benzoic acid was depleted within 4 days. researchgate.net Spore-forming bacteria, such as some Clostridium species, have also been implicated in the carboxylation of phenol (B47542) to benzoic acid under anaerobic conditions. cdnsciencepub.com

Table 3: Key Enzymes and Microorganisms in Anaerobic Benzoic Acid Degradation

Enzyme/ProcessMicroorganism(s)Key Intermediate(s)Reference
Benzoate-coenzyme A ligaseRhodopseudomonas palustris, Denitrifying pseudomonadsBenzoyl-CoA nih.govnih.gov
Benzoyl-CoA reductaseRhodopseudomonas palustris, Thauera aromaticaAlicyclic compounds pnas.org
2-ketocyclohexanecarboxyl-CoA hydrolaseRhodopseudomonas palustrisPimelic acid pnas.org
Sulfate-dependent degradationDesulfobulbaceae, SyntrophobacteraceaeAcetate nih.gov
Denitrification-coupled degradationDenitrifying consortia- oup.com
Phototrophic degradationRhodopseudomonas palustris- nih.gov

Incorporation of Label into Microbial Biomass

During the biodegradation of Benzoic acid-[carboxy-¹⁴C], a portion of the radiolabeled carbon is incorporated into the cellular components of the microorganisms. This assimilation is a key aspect of the carbon cycle in these microbial communities.

In a study on the anaerobic metabolism of [carboxyl-¹⁴C]benzoic acid, it was found that 16% of the carbon from the metabolized benzoic acid was incorporated into the microbial cell material. This finding indicates that decarboxylation is not an intermediary step in this particular anaerobic pathway, as the labeled carboxyl group is retained within the biomass.

The assimilation of benzoic acid and its derivatives has also been observed in fungi. For example, the yeast Candida albicans can utilize various hydroxyderivatives of benzoic acid as a sole carbon source, indicating the incorporation of the aromatic ring carbon into its biomass. researchgate.net Studies using stable isotope probing (SIP) with labeled substrates like veratric acid (a derivative of benzoic acid) have further elucidated the assimilation of such compounds by groundwater microbial communities. frontiersin.org In one experiment, the respiration of [¹⁴C]-labeled benzoic acid was found to be approximately 40 times higher than its incorporation into biomass, resulting in a low yield coefficient of 0.024 g C/g C. researchgate.net This suggests that while benzoic acid is a viable energy source, its carbon is not always efficiently converted into new microbial biomass under all conditions. In contrast, studies on the decomposition of ¹⁴C-labeled black carbon showed very low incorporation into microbial biomass, highlighting the comparatively higher bioavailability of the carbon in benzoic acid for microbial assimilation. bohrium.com

Mechanistic Chemical Research and Isotope Effects of Benzoic Acid Carboxy 14c

Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for determining the rate-determining step of a reaction. By comparing the reaction rates of a molecule with its isotopically substituted counterpart, researchers can infer whether a particular bond to the isotope is broken in the slowest step of the reaction.

Primary and Secondary Carbon-14 (B1195169) Isotope Effects

Primary kinetic isotope effects are observed when a bond to the isotopically labeled atom is broken during the rate-determining step. In the context of benzoic acid-[carboxy-14C], a primary ¹⁴C KIE would be expected in reactions where the C-C bond between the phenyl ring and the carboxyl group is cleaved in the rate-limiting step, such as in certain decarboxylation reactions. The magnitude of the KIE provides information about the transition state of this bond-breaking event. princeton.edu For instance, a significant k¹²/k¹⁴ ratio suggests that the C-C bond is substantially weakened in the transition state.

Secondary kinetic isotope effects, on the other hand, occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are typically smaller than primary KIEs and arise from changes in the vibrational environment of the isotopic atom between the reactant and the transition state. For reactions involving benzoic acid-[carboxy-14C] where the carboxyl group remains intact during the rate-determining step, a secondary ¹⁴C KIE might still be observed. This can provide subtle details about the geometry and vibrational frequencies of the transition state. princeton.edu

Studies on the acid-catalyzed decarboxylation of activated benzoic acids have utilized ¹⁴C KIEs to probe the reaction mechanism. researchgate.net For example, the decarboxylation of 2,4-dimethoxybenzoic acid in acidic solutions is believed to proceed through a transition state involving protonation of the aromatic ring. researchgate.net The observed ¹⁴C KIE for this process helps to determine if the loss of CO₂ is the sole rate-determining step or if other steps, such as proton transfer, are also kinetically significant. researchgate.net

Intramolecular Isotope Effects in Derived Compounds

The use of benzoic acid-[carboxy-14C] also extends to studying intramolecular isotope effects in reactions of its derivatives. These effects can reveal details about reaction pathways and the distribution of isotopes in the products. For instance, in reactions where the carboxyl group of a benzoic acid derivative undergoes rearrangement or transfer, the position of the ¹⁴C label in the products can distinguish between different possible mechanisms.

One area where this is relevant is in copper-catalyzed decarboxylative coupling reactions, where benzoic acid derivatives are used as aryl sources. researchgate.net The mechanism of these reactions often involves the formation of an organometallic intermediate after the extrusion of CO₂. By using benzoic acid-[carboxy-¹⁴C], it is possible to trace the fate of the carboxyl group and confirm that the reaction proceeds via a decarboxylative pathway. Furthermore, recent advancements have described copper-catalyzed dynamic carbon isotope exchange, allowing for the direct insertion of a ¹⁴C tag from [¹⁴C]CO₂ into carboxylic acids. nih.gov

Radiation Chemistry of Aqueous Solutions Containing Benzoic Acid-[carboxy-14C]

The radiolysis of aqueous solutions generates highly reactive species, primarily hydroxyl radicals (•OH), which can induce significant chemical changes in dissolved organic molecules. Benzoic acid-[carboxy-14C] has been instrumental in studying these radiation-induced reactions, particularly decarboxylation and the formation of hydroxylated products.

Radiolytic Decarboxylation Processes

When aqueous solutions of benzoic acid-[carboxy-14C] are exposed to ionizing radiation, such as gamma rays or X-rays, decarboxylation is a notable consequence. publish.csiro.autaylorfrancis.com The hydroxyl radical, a powerful oxidizing agent, is the primary species responsible for initiating this process. taylorfrancis.com The reaction proceeds by the addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. Subsequent reactions of this intermediate can lead to the cleavage of the C-C bond and the release of ¹⁴CO₂.

The extent of decarboxylation can be quantified by measuring the amount of radioactive ¹⁴CO₂ produced. Studies have shown that the G-value (the number of molecules changed per 100 eV of absorbed energy) for the decarboxylation of benzoic acid is approximately 0.73. publish.csiro.aupublish.csiro.au This value was found to be independent of the initial benzoic acid concentration over a certain range. publish.csiro.aupublish.csiro.au The decarboxylation of sodium [carboxy-¹⁴C]benzoate has even been proposed as a sensitive method for dosimetry of ionizing radiation. publish.csiro.aupublish.csiro.au

Table 1: Radiolytic Decarboxylation of Benzoic Acid-[carboxy-14C]

Radiation SourceInitial Concentration (M)G(CO₂)Reference
⁶⁰Co γ-rays1.3 x 10⁻⁴0.73 ± 0.03 publish.csiro.au
⁶⁰Co γ-rays0.5 - 7.0 x 10⁻³0.73 ± 0.03 publish.csiro.aupublish.csiro.au
300 keV peak X-rays10⁻³ (aerated)0.68 osti.gov
300 keV peak X-rays10⁻³ (degassed)0.4 osti.gov

Formation of Radiation-Induced Products (e.g., Hydroxybenzoic Acids)

Besides decarboxylation, the reaction of hydroxyl radicals with benzoic acid leads to the formation of various hydroxylated derivatives. The primary products are the ortho-, meta-, and para-isomers of hydroxybenzoic acid. publish.csiro.aupublish.csiro.au The use of benzoic acid-[carboxy-¹⁴C] allows for the accurate quantification of these products through techniques like paper chromatography coupled with radiometric detection.

The relative yields of the different hydroxybenzoic acid isomers provide insights into the selectivity of the •OH radical attack on the aromatic ring. Research has shown that the distribution of these isomers can be influenced by factors such as the presence of oxygen and the dose rate of the radiation. For instance, in aerated solutions irradiated with ⁶⁰Co gamma rays, the approximate initial G-values for the formation of ortho-, meta-, and para-hydroxybenzoic acid were found to be 0.74, 0.42, and 0.33, respectively, leading to a product ratio of approximately 9:5:4. publish.csiro.aupublish.csiro.au This differs from earlier studies under different conditions which reported other ratios. publish.csiro.aupublish.csiro.au The total G-value for the consumption of benzoic acid was determined to be approximately 2.6. publish.csiro.aupublish.csiro.au

Table 2: G-Values for the Formation of Hydroxybenzoic Acids from Benzoic Acid

IsomerG-Value (⁶⁰Co γ-rays) publish.csiro.aupublish.csiro.auG-Value (Calcium Benzoate (B1203000), ⁶⁰Co γ-rays) osti.gov
ortho-Hydroxybenzoic acid0.740.67
meta-Hydroxybenzoic acid0.420.37
para-Hydroxybenzoic acid0.330.37

The study of these radiation-induced products is crucial for understanding the degradation pathways of aromatic compounds in environments subjected to radiation, such as in certain industrial processes or for environmental remediation applications.

Advanced Analytical Methodologies for 14c Detection and Quantification in Benzoic Acid Carboxy 14c Studies

Liquid Scintillation Counting (LSC) for Quantitative Radioactivity Measurement

Liquid Scintillation Counting is a widely used laboratory method for quantifying low-energy radioisotopes, particularly beta emitters like ¹⁴C. revvity.com The technique relies on the intimate mixing of the sample with a liquid scintillator cocktail, which converts the kinetic energy of the beta particles into detectable light photons. wikipedia.org

Principles of Beta Particle Detection and Scintillation Media Optimization

The fundamental principle of LSC involves a multi-step energy transfer process. A beta particle (β⁻) emitted from a ¹⁴C atom within the sample travels a short distance in the scintillation cocktail, transferring its energy to the molecules of an aromatic organic solvent. uwm.edu This energy excites the π-electron clouds of the solvent molecules. iaea.org The excited solvent molecules then efficiently transfer this energy to scintillator molecules, also known as fluors or phosphors, present in the cocktail. revvity.comuwm.edu

These fluors, upon excitation, rapidly return to their ground state by emitting photons of light (scintillations). iaea.org The intensity of the light flash is directly proportional to the energy of the initial beta particle. uwm.edu The scintillation cocktail often contains both primary and secondary scintillators. The primary scintillator emits light at a wavelength that may not be optimally detected by the instrument. A secondary scintillator absorbs the light from the primary one and re-emits it at a longer, more easily detectable wavelength. wikipedia.org This light is then detected by two photomultiplier tubes (PMTs) arranged in a coincidence circuit, which helps to distinguish true scintillation events from background noise. wikipedia.org

Sample Preparation and Quench Correction for Biological and Environmental Samples

Proper sample preparation is critical for accurate LSC measurements, especially for complex biological and environmental matrices that can interfere with the scintillation process. The goal is to create a homogeneous mixture of the sample and the cocktail. revvity.com

Biological samples such as blood, plasma, serum, urine, and tissues often require solubilization before being mixed with the cocktail. revvity.com Solubilizers are strong organic bases that digest the sample matrix. For colored samples, which can absorb the emitted light and reduce the count (a phenomenon known as color quenching), oxidizing agents like hydrogen peroxide are often used to decolorize the sample. revvity.com

Quenching is a significant challenge in LSC. It refers to any process that reduces the efficiency of the energy transfer and light emission process, leading to an underestimation of the radioactivity. There are two main types:

Chemical Quenching: Caused by substances in the sample that interfere with the energy transfer from the solvent to the scintillator.

Color Quenching: Caused by colored materials that absorb the photons emitted by the scintillators before they reach the PMTs. wikipedia.org

To compensate for quenching, a quench correction curve is established. This is done by measuring a series of standards with known radioactivity and varying amounts of a quenching agent. By correlating the observed counts per minute (CPM) with a quench-indicating parameter (QIP), a correction can be applied to determine the true disintegrations per minute (DPM) of the unknown samples. iaea.org For many biological materials, a single valid quenching curve can be established, simplifying the correction process. iaea.org

Common Sample Preparation Techniques:

Sample TypePreparation MethodPotential Issues
Plasma/Serum Direct addition to cocktail or solubilization for larger volumes. revvity.comrevvity.comProtein precipitation, color quench. npl.co.uk
Urine Direct addition to specialized cocktails. revvity.comColor quench, sample/cocktail incompatibility. revvity.com
Feces/Tissues Solubilization followed by decolorization with hydrogen peroxide. revvity.comIncomplete digestion, significant color quench.
Environmental Swipes Direct immersion in cocktail; pre-wetting with acid can improve efficiency. revvity.comIncomplete solubilization of contaminants.

Accelerator Mass Spectrometry (AMS) for Ultra-Trace Radiocarbon Analysis

Accelerator Mass Spectrometry is an exceptionally sensitive technique for measuring long-lived radionuclides like ¹⁴C. wikipedia.org Unlike LSC, which counts decaying atoms, AMS counts individual ¹⁴C atoms, making it orders of magnitude more sensitive. llnl.gov This allows for the analysis of much smaller sample sizes. wikipedia.org

Fundamentals of Ionization, Acceleration, and Isotope Separation in AMS

The AMS process involves several key stages:

Ionization: The sample, typically in the form of solid graphite (B72142), is bombarded with cesium ions to produce a beam of negative ions. wikipedia.orgiaea.org A crucial advantage for ¹⁴C analysis is that its primary isobaric interference, Nitrogen-14 (¹⁴N), does not readily form stable negative ions, effectively removing it at the source. wikipedia.orgllnl.gov

Pre-Acceleration and Mass Selection: The negative ions are pre-accelerated and passed through a low-energy mass spectrometer that selects for ions with mass 14. iaea.org This beam will contain ¹⁴C⁻ as well as molecular isobars like ¹²CH₂⁻ and ¹³CH⁻.

Tandem Acceleration: The mass-selected ions are injected into a tandem accelerator. They are accelerated towards a high positive voltage terminal (in the mega-volt range). iaea.orgfiveable.me

Stripping and Molecular Dissociation: Inside the terminal, the high-energy ions pass through a thin foil or a gas stripper, which strips off several electrons, converting them into positive ions (e.g., ¹⁴C³⁺). iaea.org This violent process destroys all molecular bonds, completely eliminating molecular isobars that would otherwise interfere with the ¹⁴C signal. iaea.orgroyalsocietypublishing.org

High-Energy Mass Spectrometry: The now-positive ions are accelerated again away from the positive terminal. They then pass through a high-energy mass spectrometer (typically involving magnetic and electrostatic analyzers) that separates the ions based on their mass-to-charge ratio and energy. iaea.orgfiveable.me This allows for the unambiguous separation and identification of the ¹⁴C ions.

Detection: The stable isotopes (¹²C, ¹³C) are measured as an electrical current in a Faraday cup, while the rare ¹⁴C ions are counted individually in a particle detector. llnl.gov The isotopic ratio (¹⁴C/¹²C) is then calculated. iaea.org

Sample Preparation Techniques for AMS (e.g., Graphitization)

The most critical step in preparing samples for AMS is the conversion of the sample's carbon into a solid graphite target suitable for the ion source. asu.edu This process must be efficient and free from contamination.

The standard procedure involves:

Combustion: The organic sample containing Benzoic acid-[carboxy-¹⁴C] is combusted to carbon dioxide (CO₂).

Purification: The resulting CO₂ is cryogenically purified to remove water and other non-condensable gases. asu.edu

Graphitization: The purified CO₂ is catalytically reduced to elemental carbon (graphite). cambridge.org This is commonly achieved by reacting the CO₂ with hydrogen gas at high temperatures (e.g., 650°C) in the presence of a metal catalyst, typically iron or cobalt powder. cambridge.orgresearchgate.net The reaction is often carried out in sealed tubes to minimize contamination. scispace.com

The quality of the graphite target is essential for a stable and intense ion beam, which is necessary for a precise AMS measurement. escholarship.org

Comparative Analysis of AMS and LSC in Benzoic Acid-[carboxy-¹⁴C] Tracer Research

Both LSC and AMS are valuable tools for ¹⁴C detection, but they have different strengths and are suited for different applications. The choice between them depends on the specific requirements of the study, such as the expected ¹⁴C concentration, the amount of sample available, and the required sensitivity.

Comparative Table of LSC and AMS:

FeatureLiquid Scintillation Counting (LSC)Accelerator Mass Spectrometry (AMS)
Principle Counts radioactive decays (photons from scintillation). wikipedia.orgDirectly counts ¹⁴C atoms. llnl.gov
Sensitivity Microcurie (µCi) to nanocurie (nCi) range.Attomole (10⁻¹⁸ mole) sensitivity. llnl.gov
Sample Size Milligrams to grams.Micrograms of carbon. mdpi.com
Measurement Time Minutes to hours per sample.Shorter measurement time per sample once graphitized. wikipedia.org
Sample Preparation Dissolution/solubilization in a liquid cocktail. wikipedia.orgCombustion and catalytic reduction to graphite. cambridge.org
Interferences Chemical and color quenching. wikipedia.orgIsobaric (¹⁴N) and molecular interferences, largely eliminated by the process. wikipedia.orgiaea.org
Cost & Accessibility Relatively inexpensive, common in labs.High capital and operational cost, limited to specialized facilities.
Primary Application Routine quantification in biological and environmental studies.Ultra-trace analysis, microdosing studies, radiocarbon dating. wikipedia.orgnih.gov

Chromatographic Separation Coupled with Radiometric Detection

In studies involving Benzoic acid-[carboxy-¹⁴C], chromatographic techniques are indispensable for separating the parent compound from its metabolites or degradants within complex biological or environmental matrices. Coupling these separation methods with highly sensitive radiometric detectors allows for the precise tracking and quantification of the ¹⁴C label, providing detailed insights into the metabolic fate and distribution of the benzoic acid moiety.

Radio-HPLC for Complex Mixture Analysis and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) coupled with a radiometric detector (Radio-HPLC) is a cornerstone technique for the analysis of ¹⁴C-labeled compounds. openmedscience.com It offers high-resolution separation, making it ideal for analyzing complex mixtures such as plasma, urine, feces, and tissue homogenates. In the context of Benzoic acid-[carboxy-¹⁴C] studies, Radio-HPLC enables the separation and quantification of the parent compound and its various metabolites.

The system operates by passing the sample through an HPLC column, which separates components based on their physicochemical properties. The eluent from the column then flows through a UV or mass spectrometry detector to identify the chemical structure, followed by a radiometric detector to measure the radioactivity of each separated peak. openmedscience.com This dual-detection approach allows for the direct correlation of a specific chemical entity with its corresponding radioactivity, which is essential for unambiguous metabolite identification. openmedscience.com

Modern radiometric detectors for HPLC, such as those with dynamic-flow technology, offer high sensitivity, enabling the detection of even trace-level metabolites. researchgate.net This capability is critical in drug metabolism studies, where identifying all metabolic products, including minor ones, is often a regulatory requirement. openmedscience.com For instance, after incubating ¹⁴C-labeled compounds with liver microsomes, Radio-HPLC can be used to generate a metabolic profile, showing the conversion of the parent drug into various metabolic products.

Below is a table summarizing typical parameters and findings from Radio-HPLC analyses in metabolic studies.

ParameterDescriptionTypical Application with Benzoic acid-[carboxy-¹⁴C]
Stationary Phase Typically a C18 reversed-phase column is used for separating moderately polar to nonpolar compounds. nih.govSeparation of Benzoic acid from potentially less polar metabolites (e.g., esters) or more polar metabolites (e.g., hydroxylated derivatives).
Mobile Phase A gradient of aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed. nih.govA gradient elution allows for the separation of a wide range of metabolites with varying polarities in a single run.
Detection Tandem UV/Visible or Mass Spectrometry (MS) and a radiometric flow detector.UV/MS provides structural information while the radiodetector quantifies the amount of ¹⁴C in each metabolite peak.
Limit of Detection Modern systems can achieve limits of detection down to approximately 20 disintegrations per minute (dpm). researchgate.netEnables the detection and profiling of minor metabolites that might otherwise be missed by less sensitive techniques.
Primary Outcome Quantitative metabolic profile, radiochemical purity. openmedscience.comDetermination of the percentage of parent Benzoic acid-[carboxy-¹⁴C] and each of its ¹⁴C-containing metabolites in a biological sample.

Radio-TLC for Qualitative and Semi-Quantitative Analysis

Radio-Thin-Layer Chromatography (Radio-TLC) is a rapid and cost-effective chromatographic method used for the qualitative and semi-quantitative analysis of radiolabeled compounds. nih.gov While it generally offers lower resolution than Radio-HPLC, its simplicity and speed make it a preferred method for routine checks, such as assessing radiochemical purity or optimizing reaction conditions during radiosynthesis. nih.gov

In a typical Radio-TLC analysis of a sample containing Benzoic acid-[carboxy-¹⁴C], a small spot of the sample is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase. The different components travel up the plate at different rates, resulting in their separation. After development, the distribution of radioactivity on the plate is measured using a radio-TLC scanner or by autoradiography.

This technique is highly effective for:

Qualitative Assessment: Quickly determining the number of radiolabeled species in a sample. For example, a pure sample of Benzoic acid-[carboxy-¹⁴C] would show a single radioactive spot, whereas a sample from a metabolic study would likely show multiple spots corresponding to the parent compound and its metabolites.

Semi-Quantitative Analysis: By integrating the radioactivity in each separated spot, the relative proportion of each component can be estimated. This is useful for calculating radiochemical purity, which is the proportion of total radioactivity associated with the desired chemical form. openmedscience.com

The following table compares key features of Radio-TLC in the context of ¹⁴C analysis.

FeatureDescriptionApplication in Benzoic acid-[carboxy-¹⁴C] Studies
Speed Analysis is typically much faster than Radio-HPLC. nih.govRapidly checking the purity of a newly synthesized batch of Benzoic acid-[carboxy-¹⁴C].
Resolution Lower than HPLC, may not separate structurally similar metabolites.Sufficient for separating Benzoic acid from major, structurally distinct metabolites.
Mode of Analysis Primarily qualitative and semi-quantitative. openmedscience.comConfirming the presence of metabolites and estimating their abundance relative to the parent compound.
Instrumentation Requires a TLC plate, development chamber, and a radio-TLC scanner or phosphor imager.Simpler and less expensive instrumentation compared to a full Radio-HPLC system.
Sample Throughput Multiple samples can often be analyzed in parallel on a single plate. escholarship.orgEfficient screening of multiple samples during early-stage metabolism or degradation studies.

Gas Chromatography-Accelerator Mass Spectrometry (GC-AMS) for Compound-Specific Isotope Analysis

For studies requiring the highest possible sensitivity, Gas Chromatography-Accelerator Mass Spectrometry (GC-AMS) represents an advanced analytical methodology. This technique couples the high separation power of gas chromatography with the ultra-sensitive isotope ratio measurement capabilities of accelerator mass spectrometry. cambridge.orgnih.gov It is particularly valuable for detecting and quantifying trace levels of ¹⁴C-labeled compounds, far below the detection limits of conventional radiometric detectors. openmedscience.com

The process for analyzing a derivatized, volatile form of Benzoic acid-[carboxy-¹⁴C] using GC-AMS involves several key steps:

Separation: The sample is injected into a gas chromatograph, where the derivatized Benzoic acid and its metabolites are separated in a capillary column. nih.govacs.org

Combustion: As each compound elutes from the GC column, it is quantitatively combusted to carbon dioxide (CO₂) and water. nih.govacs.org

Analysis: The resulting CO₂ gas is introduced directly into the ion source of an AMS system. acs.orgresearchgate.net The AMS measures the ratio of ¹⁴C to ¹²C with exceptional precision, allowing for the quantification of attomole levels of the ¹⁴C-labeled compound. researchgate.net

This method's extreme sensitivity is a significant advantage in human microdosing studies, where a sub-therapeutic dose of a ¹⁴C-labeled drug is administered, minimizing any potential pharmacological effects while still allowing for detailed pharmacokinetic analysis. openmedscience.com

The table below outlines the characteristics of the GC-AMS technique.

CharacteristicDescriptionRelevance to Benzoic acid-[carboxy-¹⁴C] Analysis
Sensitivity Capable of detecting attomole (10⁻¹⁸ mole) quantities of ¹⁴C.Enables studies with extremely low concentrations of Benzoic acid-[carboxy-¹⁴C], such as in microdosing or environmental fate studies.
Instrumentation A coupled system consisting of a Gas Chromatograph, a combustion interface, and an Accelerator Mass Spectrometer. nih.govacs.orgRepresents a significant technical advance for compound-specific isotope analysis. researchgate.net
Sample Preparation Requires that the analyte be volatile or can be derivatized to a volatile form suitable for GC.Benzoic acid would need to be esterified (e.g., to its methyl ester) prior to analysis.
Measurement Provides a direct measurement of the ¹⁴C/¹²C isotope ratio for each chromatographically separated compound. cambridge.orgAllows for precise quantification of Benzoic acid-[carboxy-¹⁴C] and its metabolites at natural abundance or slightly enriched levels.
Application Human ADME (Absorption, Distribution, Metabolism, and Excretion) studies, microdosing, environmental tracing. openmedscience.comTracing the metabolic fate of a very low dose of Benzoic acid-[carboxy-¹⁴C] in human volunteers.

Q & A

Q. How can researchers synthesize and characterize benzoic acid-carboxy-14C for isotopic tracing studies?

  • Methodological Answer : Synthesis typically involves carboxyl-selective isotopic labeling using 14CO2^{14}\text{CO}_2 via the Kolbe-Schmitt reaction, followed by purification via recrystallization or chromatography. Characterization requires nuclear magnetic resonance (NMR) to confirm the 14C^{14}\text{C} position and liquid chromatography-mass spectrometry (LC-MS/MS) for purity analysis. For example, LC-MS/MS can quantify isotopic enrichment by comparing mass-to-charge ratios of labeled vs. unlabeled species . Purity should also be validated using differential scanning calorimetry (DSC) to confirm melting point consistency with literature values .

Q. What are the standard methods to determine solubility and dissociation constants of this compound in aqueous systems?

  • Methodological Answer : Solubility can be measured via titrimetry by dissolving the compound in water at varying ionic strengths and temperatures, followed by back-titration with NaOH. Dissociation constants (KaK_a) are calculated using pH-metric titrations coupled with the Henderson-Hasselbalch equation. Thermodynamic parameters (e.g., ΔH\Delta H^\circ, ΔS\Delta S^\circ) are derived from van’t Hoff plots of logKa\log K_a vs. 1/T1/T, as demonstrated in studies where ΔH=3.823kJ/mol\Delta H^\circ = 3.823 \, \text{kJ/mol} and ΔS=29.14J/mol.K\Delta S^\circ = -29.14 \, \text{J/mol.K} for benzoic acid dissociation .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and LC-MS/MS data when quantifying 14C^{14}\text{C}14C-labeled benzoic acid in complex matrices?

  • Methodological Answer : Discrepancies often arise from matrix interference or isotopic dilution. Orthogonal validation is critical:
  • Use acid digestion (e.g., 4 M H2_2SO4_4 at 90°C) to hydrolyze conjugated forms and release free this compound, followed by LC-MS/MS quantification.
  • Compare results with NMR-derived values. For instance, LC-MS/MS recovered 94.6% of free benzoic acid vs. 73% for conjugated forms in paclitaxel studies, highlighting method-specific biases .
  • Statistical tools like Bland-Altman plots can assess agreement between techniques .

Q. What experimental design strategies optimize kinetic modeling of this compound esterification in flow reactors?

  • Methodological Answer : A multi-objective optimal experimental design (MOOED) framework balances competing goals (e.g., parameter precision vs. experimental cost). Key steps:
  • Define kinetic model equations (e.g., Arrhenius-based rate laws).
  • Use online parameter estimation with real-time LC-MS data to adjust reaction conditions (temperature, residence time).
  • Apply Pareto front analysis to identify optimal trade-offs. For example, MOOED improved the identification of rate constants in benzoic acid-ethanol esterification by 40% compared to static designs .

Q. How can structure-activity relationship (SAR) studies enhance the design of this compound derivatives for therapeutic applications?

  • Methodological Answer : SAR workflows combine in silico modeling and in vitro assays:
  • Perform molecular docking to predict binding affinities of derivatives (e.g., substituents at the carboxyl group).
  • Validate predictions using antisickling assays for hemoglobin modulation or microbial growth inhibition.
  • Use quantitative SAR (QSAR) models to correlate electronic parameters (Hammett constants) with bioactivity. For instance, 4-hydroxybenzoic acid derivatives showed enhanced antisickling activity due to improved hydrogen bonding .

Critical Considerations

  • Reproducibility : Document experimental protocols in supplementary materials, including raw NMR/LC-MS spectra and calibration curves .
  • Ethical Compliance : Ensure 14C^{14}\text{C} waste disposal adheres to institutional radiation safety guidelines .
  • Data Interpretation : Use principal component analysis (PCA) to disentangle matrix effects in LC-MS datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.